molecular formula C10H15N3O4 B1201446 4-Amino-1-((2R,4R,5S)-4,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one CAS No. 132235-73-5

4-Amino-1-((2R,4R,5S)-4,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one

Cat. No.: B1201446
CAS No.: 132235-73-5
M. Wt: 241.24 g/mol
InChI Key: WZGBNAXNHRMYLG-ZXFLCMHBSA-N
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Description

BEA-005, also known as 2’,3’-dideoxy-3’-hydroxymethylcytidine, is a small molecule drug initially developed by Medivir AB. It functions as a DNA polymerase inhibitor and a reverse transcriptase inhibitor. This compound has been explored for its potential therapeutic applications in treating immune system diseases, infectious diseases, and urogenital diseases, particularly cytomegalovirus infections and HIV infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BEA-005 involves the modification of cytidine, a nucleoside moleculeThe reaction conditions typically involve the use of protecting groups to selectively modify the desired positions on the cytidine molecule .

Industrial Production Methods

Industrial production of BEA-005 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

BEA-005 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving BEA-005 include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the nucleoside base .

Scientific Research Applications

Mechanism of Action

BEA-005 exerts its effects by inhibiting DNA polymerase and reverse transcriptase enzymes. These enzymes are crucial for the replication of viral DNA and RNA. By binding to the active site of these enzymes, BEA-005 prevents the incorporation of nucleotides into the growing DNA or RNA chain, thereby halting viral replication. This mechanism makes BEA-005 a potent antiviral agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BEA-005

BEA-005 is unique due to its specific structural modifications, which enhance its ability to inhibit DNA polymerase and reverse transcriptase. Its hydroxymethyl group at the 3’ position provides distinct chemical properties that differentiate it from other nucleoside analogs. Additionally, BEA-005 has shown promising results in preclinical studies, highlighting its potential as a therapeutic agent .

Properties

CAS No.

132235-73-5

Molecular Formula

C10H15N3O4

Molecular Weight

241.24 g/mol

IUPAC Name

4-amino-1-[(2R,4R,5S)-4,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H15N3O4/c11-8-1-2-13(10(16)12-8)9-3-6(4-14)7(5-15)17-9/h1-2,6-7,9,14-15H,3-5H2,(H2,11,12,16)/t6-,7-,9-/m1/s1

InChI Key

WZGBNAXNHRMYLG-ZXFLCMHBSA-N

SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)CO

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)CO

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)CO

Key on ui other cas no.

132235-73-5

Synonyms

2',3'-dideoxy-3'-hydroxymethyl cytidine
BEA 005
BEA-005

Origin of Product

United States

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